molecular formula C20H15N3O4S B11356564 N-[2-(4-ethoxybenzoyl)-1-benzofuran-3-yl]-1,2,3-thiadiazole-4-carboxamide

N-[2-(4-ethoxybenzoyl)-1-benzofuran-3-yl]-1,2,3-thiadiazole-4-carboxamide

Cat. No.: B11356564
M. Wt: 393.4 g/mol
InChI Key: VRPIZCJFCBPKCH-UHFFFAOYSA-N
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Description

N-[2-(4-ethoxybenzoyl)-1-benzofuran-3-yl]-1,2,3-thiadiazole-4-carboxamide is a mouthful of a compound, but its structure holds fascinating properties. Let’s break it down:

    Chemical Formula: CHNOS

    IUPAC Name: N-[2-(4-ethoxybenzoyl)-1-benzofuran-3-yl]-2-oxochromene-3-carboxamide

    Molecular Weight: Approximately 360.36 g/mol

Preparation Methods

Synthetic Routes: The synthetic preparation of this compound involves several steps One common approach is the condensation of 2-aminobenzofuran with 4-ethoxybenzoyl chloride, followed by cyclization with thionyl chloride to form the thiadiazole ring

Reaction Conditions:

    Step 1: Condensation of 2-aminobenzofuran with 4-ethoxybenzoyl chloride.

    Step 2: Cyclization with thionyl chloride.

    Step 3: Introduction of the carboxamide group.

Industrial Production: While research laboratories typically synthesize this compound in small quantities, industrial production methods involve scaling up the synthesis and optimizing reaction conditions for efficiency and yield.

Chemical Reactions Analysis

Reactions:

    Oxidation: The compound may undergo oxidation reactions, especially at the benzofuran moiety.

    Substitution: Substitution reactions can occur at various positions, leading to derivatives with altered properties.

    Reduction: Reduction of the carbonyl group or other functional groups is possible.

Common Reagents and Conditions:
  • Thionyl Chloride (SOCl2) : Used for cyclization.
  • Ammonia (NH3) : For the introduction of the carboxamide group.
  • Hydrogenation Catalysts : Used in reduction reactions.

Major Products: The major products depend on the specific reaction conditions and substituents. Derivatives with modified functional groups or side chains may result.

Scientific Research Applications

This compound finds applications in various fields:

  • Medicinal Chemistry : Investigated for potential drug development due to its unique structure.
  • Biological Studies : Used as a probe to study biological processes.
  • Material Science : Explored for its optical and electronic properties.
  • Industry : Potential applications in organic electronics and photovoltaics.

Mechanism of Action

The exact mechanism of action remains an active area of research. It likely interacts with specific molecular targets, affecting cellular pathways related to its structural features.

Comparison with Similar Compounds

While there are no direct analogs, compounds with benzofuran and thiadiazole moieties exist. the specific combination of these features makes our compound stand out.

Properties

Molecular Formula

C20H15N3O4S

Molecular Weight

393.4 g/mol

IUPAC Name

N-[2-(4-ethoxybenzoyl)-1-benzofuran-3-yl]thiadiazole-4-carboxamide

InChI

InChI=1S/C20H15N3O4S/c1-2-26-13-9-7-12(8-10-13)18(24)19-17(14-5-3-4-6-16(14)27-19)21-20(25)15-11-28-23-22-15/h3-11H,2H2,1H3,(H,21,25)

InChI Key

VRPIZCJFCBPKCH-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=CSN=N4

Origin of Product

United States

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